2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
CAS No.: 355433-21-5
Cat. No.: VC16176159
Molecular Formula: C32H32ClNO3
Molecular Weight: 514.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355433-21-5 |
|---|---|
| Molecular Formula | C32H32ClNO3 |
| Molecular Weight | 514.1 g/mol |
| IUPAC Name | [2-(4-chlorophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C32H32ClNO3/c1-3-4-5-6-7-8-23-10-12-24(13-11-23)30-20-28(27-19-22(2)9-18-29(27)34-30)32(36)37-21-31(35)25-14-16-26(33)17-15-25/h9-20H,3-8,21H2,1-2H3 |
| Standard InChI Key | ZMQQOLFYSOJMDF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Introduction
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline class, which is known for its diverse biological activities. This compound features a complex structure that includes a quinoline backbone, a chlorophenyl group, and a heptylphenyl group. Its molecular formula is C32H32ClNO3, and it has a molecular weight of approximately 514.1 g/mol .
Synthesis Methods
The synthesis of quinoline derivatives typically involves multi-step organic synthesis techniques. While specific synthesis protocols for 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate are not detailed in the available literature, general methods for quinoline derivatives often include condensation reactions, cyclization, and substitution reactions.
Biological Activities and Potential Applications
Quinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. Although specific biological activities of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate have not been extensively studied, its structural features suggest potential applications in pharmaceuticals, particularly as a precursor or active ingredient in drug development.
Comparison with Related Compounds
Other quinoline derivatives, such as 2-(4-Methylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate, have been explored for their biological activities and potential applications. The substitution of different functional groups on the phenyl rings can significantly affect the compound's reactivity and biological activity.
| Compound | Substitution | Unique Characteristics |
|---|---|---|
| 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate | Chlorine on phenyl | Enhanced lipophilicity |
| 2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate | Methoxy on phenyl | Potential for increased bioavailability |
| 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate | Bromine on phenyl | Different electronic properties affecting reactivity |
Future Research Directions
Further research is needed to fully explore the biological activities and potential applications of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate. This includes pharmacological studies to understand its interaction with biological systems and its efficacy as a therapeutic agent.
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